molecular formula C26H26N2OS B2864234 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 1171944-47-0

2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2864234
CAS No.: 1171944-47-0
M. Wt: 414.57
InChI Key: BKGQNAMRRUTLEJ-UHFFFAOYSA-N
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Description

2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a unique structure combining a naphthalene moiety, an indole ring, and a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Naphthalen-1-ylmethyl Thioether: This step involves the reaction of naphthalen-1-ylmethyl chloride with sodium thiolate to form the naphthalen-1-ylmethyl thioether.

    Indole Functionalization: The indole ring is functionalized by reacting with the naphthalen-1-ylmethyl thioether under basic conditions to form the intermediate compound.

    Piperidine Addition: The final step involves the reaction of the intermediate with piperidine and an appropriate acylating agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various amines, nucleophiles.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Corresponding alcohol.

    Substitution: New amine or nucleophile-substituted products.

Scientific Research Applications

2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(morpholin-1-yl)ethanone
  • 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c29-26(27-15-6-1-7-16-27)18-28-17-25(23-13-4-5-14-24(23)28)30-19-21-11-8-10-20-9-2-3-12-22(20)21/h2-5,8-14,17H,1,6-7,15-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGQNAMRRUTLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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